molecular formula C14H11NO2 B1585017 4-Methoxyacridin-9-ol CAS No. 35308-00-0

4-Methoxyacridin-9-ol

Cat. No.: B1585017
CAS No.: 35308-00-0
M. Wt: 225.24 g/mol
InChI Key: ZYEVJRPVZZGDRM-UHFFFAOYSA-N
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Description

4-Methoxyacridin-9-ol is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₁NO₂ It is a derivative of acridine, characterized by the presence of a methoxy group at the fourth position and a hydroxyl group at the ninth position on the acridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyacridin-9-ol typically involves the reaction of 4-methoxyaniline with phthalic anhydride under acidic conditions to form 4-methoxyacridone. This intermediate is then reduced to this compound using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in sealed, dry conditions to prevent degradation and contamination.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyacridin-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the ninth position can be oxidized to form 4-methoxyacridone.

    Reduction: The compound can be reduced to form 4-methoxyacridine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Methoxyacridone

    Reduction: 4-Methoxyacridine

    Substitution: Various substituted acridines depending on the reagents used.

Scientific Research Applications

4-Methoxyacridin-9-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Methoxyacridone
  • 4-Methoxyacridine
  • 9-Hydroxyacridine

Comparison: 4-Methoxyacridin-9-ol is unique due to the presence of both a methoxy group and a hydroxyl group on the acridine ring, which imparts distinct chemical and biological properties. Compared to 4-Methoxyacridone, it has a hydroxyl group instead of a carbonyl group, making it more reactive in certain chemical reactions. Compared to 4-Methoxyacridine, it has an additional hydroxyl group, enhancing its potential biological activities.

Properties

IUPAC Name

4-methoxy-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-12-8-4-6-10-13(12)15-11-7-3-2-5-9(11)14(10)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEVJRPVZZGDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956743
Record name 4-Methoxyacridin-9(10H)-one
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35308-00-0, 73663-88-4
Record name 4-Methoxyacridone
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Record name 4-Methoxy-9-acridinol
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Record name 4-Methoxyacridin-9(10H)-one
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Record name 9-Acridinol, 4-methoxy-
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Record name 9-Hydroxy-4-methoxyacridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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